molecular formula C17H18N6O7 B12919418 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-((4-nitrobenzyl)amino)-1H-purin-6(9H)-one CAS No. 88158-08-1

9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-((4-nitrobenzyl)amino)-1H-purin-6(9H)-one

Cat. No.: B12919418
CAS No.: 88158-08-1
M. Wt: 418.4 g/mol
InChI Key: NZLFBFNDUSWERV-XNIJJKJLSA-N
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Description

9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-((4-nitrobenzyl)amino)-1H-purin-6(9H)-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a tetrahydrofuran ring, and a purine base. The presence of a nitrobenzyl group further adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-((4-nitrobenzyl)amino)-1H-purin-6(9H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving dihydroxy compounds.

    Attachment of the purine base: This step often involves nucleophilic substitution reactions where the purine base is introduced to the tetrahydrofuran ring.

    Introduction of the nitrobenzyl group: This is typically done through nitration reactions followed by benzylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups present in the compound can undergo oxidation to form carbonyl compounds.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can undergo various substitution reactions, particularly at the purine base and the nitrobenzyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions, particularly those involving purine metabolism. Its structural similarity to nucleotides makes it a valuable tool for probing biochemical pathways.

Medicine

In medicine, this compound has potential as a therapeutic agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development, particularly in the treatment of diseases involving purine metabolism.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-((4-nitrobenzyl)amino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets. These targets may include enzymes involved in purine metabolism, such as xanthine oxidase or adenosine deaminase. The compound’s structure allows it to bind to these enzymes, potentially inhibiting their activity and affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    Guanosine: Another nucleoside with a purine base, differing in the functional groups attached.

    Inosine: A nucleoside with a hypoxanthine base, structurally similar to the purine base in the compound.

Uniqueness

The uniqueness of 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-((4-nitrobenzyl)amino)-1H-purin-6(9H)-one lies in its combination of a tetrahydrofuran ring, multiple hydroxyl groups, and a nitrobenzyl group. This combination of features is not commonly found in naturally occurring nucleosides, making it a valuable compound for research and development.

Properties

CAS No.

88158-08-1

Molecular Formula

C17H18N6O7

Molecular Weight

418.4 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(4-nitrophenyl)methylamino]-1H-purin-6-one

InChI

InChI=1S/C17H18N6O7/c24-6-10-12(25)13(26)16(30-10)22-7-19-11-14(22)20-17(21-15(11)27)18-5-8-1-3-9(4-2-8)23(28)29/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,18,20,21,27)/t10-,12-,13-,16-/m1/s1

InChI Key

NZLFBFNDUSWERV-XNIJJKJLSA-N

Isomeric SMILES

C1=CC(=CC=C1CNC2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CNC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O)[N+](=O)[O-]

Origin of Product

United States

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